4-Chloro-1-methylindolin-2-one

描述

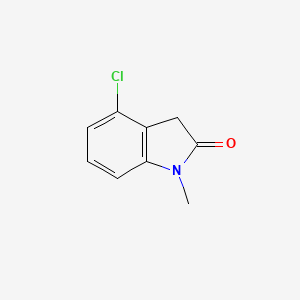

4-Chloro-1-methylindolin-2-one is a chemical compound belonging to the indole family, characterized by the presence of a chloro group at the fourth position and a methyl group at the first position of the indolin-2-one structure. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methylindolin-2-one typically involves the reaction of 4-chloroaniline with methyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the indolin-2-one structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality .

化学反应分析

Types of Reactions: 4-Chloro-1-methylindolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different indoline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized indolin-2-one derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and properties .

科学研究应用

Chemistry

4-Chloro-1-methylindolin-2-one serves as a crucial building block for synthesizing more complex indole derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows for the creation of functionalized derivatives with tailored properties.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Quinones |

| Reduction | Sodium borohydride, lithium aluminum hydride | Indoline derivatives |

| Substitution | Amines, thiols, alkoxides | Functionalized indolin-2-one derivatives |

Biology

The compound exhibits notable biological activities, including:

Anticancer Activity:

Research has shown that this compound inhibits the proliferation of various cancer cell lines. In vitro studies indicate that it induces apoptosis through mechanisms such as cell cycle arrest.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | SJSA-1 | 10.2 | G2/M arrest, apoptosis |

| Derivative 5m | HCT-116 | 3.14 | Apoptosis induction |

| Derivative 5m | Jurkat | 5.67 | Modulation of Bax/Bcl-2 ratio |

Antimicrobial Activity:

The compound also shows promise as an antimicrobial agent against various pathogens.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

Medicine

Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases, particularly in oncology and infectious diseases. Its mechanism of action involves interactions with specific enzymes and receptors that regulate critical cellular processes.

Case Studies

Several case studies illustrate the efficacy of this compound:

Study on SJSA-1 Cells:

A study demonstrated that treatment with this compound resulted in significant G2/M phase arrest and increased apoptosis rates in SJSA-1 cells, with an IC50 value of approximately 10 μM.

Antimicrobial Efficacy Against Staphylococcus aureus:

Another investigation highlighted its antimicrobial properties, revealing effective inhibition of Staphylococcus aureus growth with a MIC value of 25 μg/mL.

作用机制

The mechanism of action of 4-Chloro-1-methylindolin-2-one involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

相似化合物的比较

- 4-Chloro-1-methylindole-2-carboxylic acid

- 4-Chloro-1-methylindole-3-carboxaldehyde

- 4-Chloro-1-methylindole-2-carbohydrazide

Comparison: 4-Chloro-1-methylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .

生物活性

Overview

4-Chloro-1-methylindolin-2-one is a heterocyclic compound belonging to the indole family, characterized by a chloro substituent at the fourth position and a methyl group at the first position of the indolin-2-one structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. Its structural features allow for significant interactions with various biological targets, making it a valuable candidate for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Chloro Group: Positioned at the 4th carbon of the indole ring, influencing reactivity and biological activity.

- Methyl Group: Located at the 1st carbon, contributing to the compound's lipophilicity and binding properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives of this compound have shown promising results in inducing apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | SJSA-1 | 10.2 | G2/M arrest, apoptosis |

| Derivative 5m | HCT-116 | 3.14 | Apoptosis induction |

| Derivative 5m | Jurkat | 5.67 | Modulation of Bax/Bcl-2 ratio |

These findings suggest that the compound may act through multiple pathways, including interactions with enzymes and receptors involved in cell survival and proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for further exploration in treating infections.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These results highlight its potential as an antimicrobial agent, particularly in an era where antibiotic resistance is a growing concern.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets within cells. It has been shown to bind to various enzymes and receptors, modulating their activity:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Interaction: It interacts with receptors that regulate cell growth and apoptosis, leading to altered signaling cascades.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on SJSA-1 Cells: A study demonstrated that treatment with this compound resulted in significant G2/M phase arrest and increased apoptosis rates in SJSA-1 cells. The study reported an IC50 value of approximately 10 μM, indicating potent activity against these cancer cells .

- Antimicrobial Efficacy Against Staphylococcus aureus: Another investigation focused on its antimicrobial properties revealed that it effectively inhibited the growth of Staphylococcus aureus with a MIC value of 25 μg/mL, showcasing its potential use in treating bacterial infections .

属性

IUPAC Name |

4-chloro-1-methyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOFOUDWAVEWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。